(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC8522706
Molecular Formula: C23H24N4O4S
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O4S |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | (E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+ |
| Standard InChI Key | LAYRVVOGAJJYEY-VGOFMYFVSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
| SMILES | CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide, reflects its structural components:
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A 4,6-dimethylpyrimidin-2-yl group attached via a sulfamoyl bridge to a phenyl ring.
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An ethoxyphenyl substituent connected through an α,β-unsaturated enamide linkage.
Its molecular formula is C₂₄H₂₆N₄O₄S, with a molecular weight of 466.55 g/mol . The E-configuration of the enamide double bond is critical for maintaining planar geometry, which influences biological interactions.
Identifier Codes and Registration
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
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Sulfonylation: Reaction of 4,6-dimethylpyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate.
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Reduction: Catalytic hydrogenation of the nitro group to an amine.
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Acylation: Condensation with (2E)-3-(4-ethoxyphenyl)acryloyl chloride under Schotten-Baumann conditions.
Key Reaction Conditions:
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Temperature: 0–25°C for acylation to prevent isomerization.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
Structural and Conformational Analysis
X-ray Crystallography Data
Single-crystal X-ray analysis reveals:
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Bond lengths: C=O (1.22 Å), S=O (1.45 Å), and C=C (1.34 Å).
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Dihedral angles: 172° between the pyrimidine and ethoxyphenyl planes, indicating near-coplanarity .
| Parameter | Value |
|---|---|
| Crystallographic System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.42 Å, b=12.57 Å, c=14.23 Å |
Computational Modeling
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict:
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HOMO-LUMO Gap: 4.1 eV, suggesting moderate reactivity.
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Electrostatic Potential: Negative charge localized on sulfonamide oxygen atoms .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
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LogP: 2.8 (calculated via XLOGP3), indicating moderate lipophilicity .
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Aqueous Solubility: 0.045 mg/mL at pH 7.4, classified as poorly soluble .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High (91%) |
| Blood-Brain Barrier Penetration | Moderate (0.6) |
| CYP3A4 Inhibition | Weak (Ki > 10 µM) |
Stability and Degradation
Thermal Stability
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Decomposition Temperature: 218°C (TGA analysis, nitrogen atmosphere) .
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Half-life in Solution: 14 days at 25°C (pH 7.4 PBS buffer).
Photodegradation
Exposure to UV light (254 nm) induces E-to-Z isomerization (t₁/₂ = 2.4 hours).
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